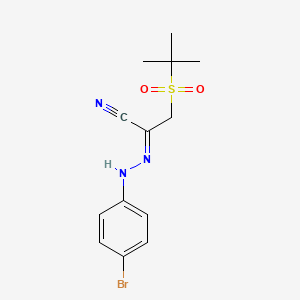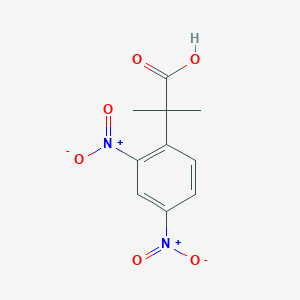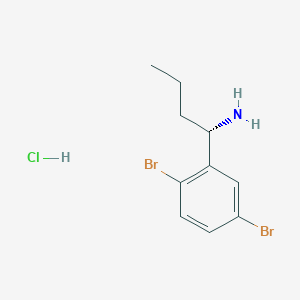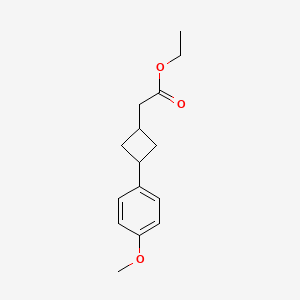
Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate is an organic compound with the molecular formula C15H20O3 It is characterized by the presence of a cyclobutyl ring substituted with a 4-methoxyphenyl group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Esterification: The final step involves the esterification of the cyclobutyl intermediate with ethyl acetate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in a basic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate can be compared with other similar compounds, such as:
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the cyclobutyl ring.
Cyclobutyl acetate: Contains the cyclobutyl ring but lacks the 4-methoxyphenyl group.
4-Methoxyphenylcyclobutane: Contains the cyclobutyl ring and 4-methoxyphenyl group but lacks the ester functionality.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
ethyl 2-[3-(4-methoxyphenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)10-11-8-13(9-11)12-4-6-14(17-2)7-5-12/h4-7,11,13H,3,8-10H2,1-2H3 |
Clave InChI |
GMLZZSUWLNJKKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)

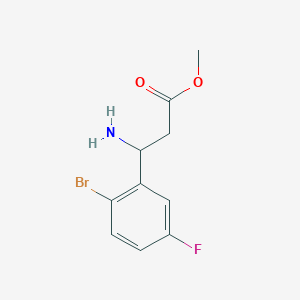
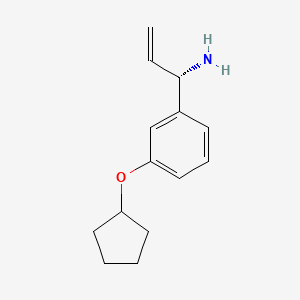
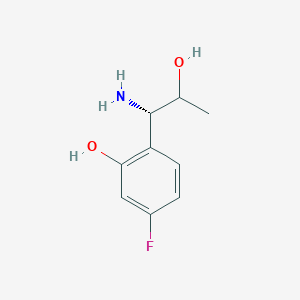
methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
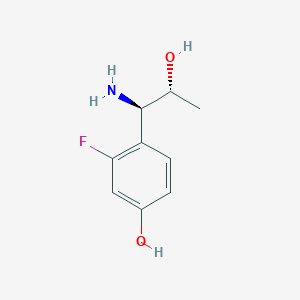

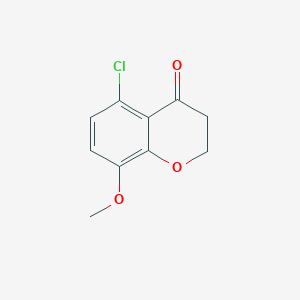
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
